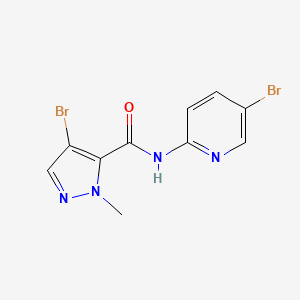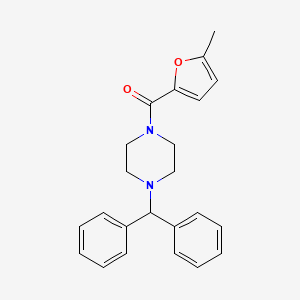![molecular formula C22H20ClN3O5 B3481810 1-(4-chlorophenyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine](/img/structure/B3481810.png)
1-(4-chlorophenyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine
Descripción general
Descripción
1-(4-chlorophenyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine, also known as TAK-659, is a novel small molecule inhibitor that has been recently developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mecanismo De Acción
1-(4-chlorophenyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation and survival of cancer cells that depend on B-cell receptor signaling for their growth and survival. This mechanism of action makes this compound a promising therapeutic agent for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, this compound has been demonstrated to selectively inhibit BTK, without affecting other kinases or proteins. This selectivity reduces the risk of off-target effects and enhances the therapeutic window of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 1-(4-chlorophenyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine for lab experiments include its selective inhibition of BTK, its favorable pharmacokinetic profile, and its potential to enhance the effectiveness of other cancer therapies. The limitations of this compound for lab experiments include the complexity of its synthesis, the need for expertise in organic chemistry, and the cost of production.
Direcciones Futuras
There are several future directions for the development and application of 1-(4-chlorophenyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine. These include:
1. Further preclinical studies to investigate the efficacy and safety of this compound in various types of cancer.
2. Clinical trials to evaluate the effectiveness of this compound in patients with B-cell malignancies.
3. Combination therapy studies to investigate the potential of this compound to enhance the effectiveness of other cancer therapies.
4. Development of new synthetic routes for the production of this compound to reduce the cost and increase the availability of this compound.
5. Investigation of the potential of this compound for the treatment of other diseases that involve B-cell receptor signaling, such as autoimmune disorders.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its selective inhibition of BTK and favorable pharmacokinetic profile make it an attractive therapeutic agent for further development and clinical evaluation.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine has been extensively studied for its potential application in cancer therapy. It has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has been demonstrated to inhibit the growth and proliferation of cancer cells, induce cell death, and enhance the effectiveness of other cancer therapies.
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[5-[(2-nitrophenoxy)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c23-16-5-7-17(8-6-16)24-11-13-25(14-12-24)22(27)21-10-9-18(31-21)15-30-20-4-2-1-3-19(20)26(28)29/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVNFBQYLYVCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B3481731.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3481738.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3481748.png)

![N-(3-fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3481759.png)
![methyl 2-{[(4-allyl-2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3481765.png)
![10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B3481773.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3481790.png)


![4,5-dimethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3481803.png)
![2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3481809.png)
![2-{4-[(2-hydroxyethyl)amino]phenyl}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B3481826.png)
![N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B3481833.png)
